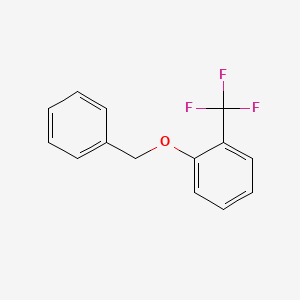

2-Benzyloxy-benzotrifluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzyloxy-benzotrifluoride is an organic compound that features a benzyl ether group attached to a benzotrifluoride moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-benzotrifluoride typically involves the reaction of benz

Activité Biologique

2-Benzyloxy-benzotrifluoride is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzene ring with a benzyloxy group and three trifluoromethyl groups. The trifluoromethyl groups enhance the compound's stability and reactivity, making it a candidate for various biological applications.

The biological activity of this compound can be attributed to its interactions with specific molecular targets. The benzyloxy group may influence the compound's binding affinity to enzymes or receptors, while the trifluoromethyl groups can enhance metabolic stability. This dual functionality suggests that the compound could have diverse effects on biological systems.

Biological Activity Studies

Several studies have investigated the biological activity of compounds structurally related to this compound. The following table summarizes key findings from relevant research:

Case Studies

- Cytotoxicity Assessment : In a study focusing on various benzoxazole derivatives, this compound was included in a cytotoxicity test against several cancer cell lines. Results indicated that while some derivatives exhibited high cytotoxicity, others were selectively toxic to cancer cells without affecting healthy cells .

- Antiviral Screening : Utilizing a biological activity-based modeling approach, researchers screened numerous compounds for antiviral potential against viruses such as Zika and SARS-CoV-2. Although this compound was not directly tested, its structural analogs showed promising antiviral properties, suggesting that similar compounds may exhibit comparable effects .

- Antibacterial Properties : A study examining the antibacterial efficacy of new 2-benzoxazolinone derivatives revealed that certain compounds showed significant inhibition against Gram-negative and Gram-positive bacteria. This highlights the potential for this compound to possess similar antibacterial properties .

Applications De Recherche Scientifique

Organic Synthesis

Benzylation Reactions

2-Benzyloxy-benzotrifluoride serves as an effective reagent for the synthesis of benzyl ethers and esters. Its utility arises from its ability to facilitate benzylation under mild conditions, making it suitable for acid- and base-sensitive substrates. The process typically involves the use of 2-benzyloxypyridine, which acts as a surrogate for traditional benzylation reagents, allowing for high yields in the formation of various arylmethyl ethers and esters .

Table 1: Benzylation Yields with Different Substrates

| Substrate Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Alcohols | Toluene, 90°C, 24h | 84-98 |

| Carboxylic Acids | Toluene, with triethylamine | 98 |

| Sensitive Substrates | Neutral conditions | Variable |

Materials Science

Liquid Crystalline Materials

The incorporation of the trifluoromethyl group in BTF contributes to the design of liquid crystalline materials with enhanced thermal stability. Studies have shown that compounds containing BTF exhibit improved mesomorphic properties, which are crucial for applications in display technologies and advanced materials . The thermal stability of these materials is often characterized using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Case Study: Thermal Stability Analysis

A recent study synthesized a series of liquid crystalline compounds featuring BTF. The results indicated that the introduction of terminal alkoxy groups significantly influenced the mesophase stability and thermal properties of the resulting materials. The findings were corroborated by density functional theory (DFT) calculations, which provided insights into the molecular geometries affecting thermal behavior .

Fluorinated Compounds Transformations

C–F Bond Activation

BTF has been utilized in selective C–F transformations, a crucial aspect in fluorine chemistry due to the strong C–F bond. Recent advancements have demonstrated methods for allylation and thiolation of o-hydrosilyl-substituted benzotrifluorides using trityl cations as catalysts. These transformations are significant for synthesizing fluorinated organic compounds with potential applications in pharmaceuticals and agrochemicals .

Propriétés

IUPAC Name |

1-phenylmethoxy-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c15-14(16,17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKSXCATKBGGBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.